molecular formula C16H23INO3P B14401873 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide CAS No. 87981-26-8

6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide

Cat. No.: B14401873
CAS No.: 87981-26-8
M. Wt: 435.24 g/mol
InChI Key: GOZYTUHAHSMYDA-UHFFFAOYSA-M
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Description

6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethoxyphosphoryl, ethyl, and methyl groups, and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with diethyl phosphite in the presence of a base, followed by quaternization with ethyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has diverse applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the diethoxyphosphoryl group can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinium salts such as:

  • 6-(Diethoxyphosphoryl)-1-methylquinolin-1-ium iodide
  • 6-(Diethoxyphosphoryl)-1-ethylquinolin-1-ium bromide
  • 4-Methylquinolinium iodide

Uniqueness

What sets 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide apart is its specific substitution pattern, which imparts unique chemical and physical properties

Properties

CAS No.

87981-26-8

Molecular Formula

C16H23INO3P

Molecular Weight

435.24 g/mol

IUPAC Name

6-diethoxyphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide

InChI

InChI=1S/C16H23NO3P.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)21(18,19-6-2)20-7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

GOZYTUHAHSMYDA-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(OCC)OCC.[I-]

Origin of Product

United States

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